molecular formula C9H8Cl2O B151760 5,6-Dichloro-2,3-dihydro-1H-inden-1-OL CAS No. 130569-31-2

5,6-Dichloro-2,3-dihydro-1H-inden-1-OL

Cat. No.: B151760
CAS No.: 130569-31-2
M. Wt: 203.06 g/mol
InChI Key: BVMSVJNZBKHOLJ-UHFFFAOYSA-N
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Description

Contextualization of Indane Derivatives in Organic Synthesis

Indane, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a foundational structure for a wide array of chemical derivatives. chemicalbook.com These derivatives, collectively known as indanes, are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. rsc.org The rigid structure of the indane nucleus provides a well-defined three-dimensional orientation for functional groups, which is crucial for specific interactions with biological targets.

Indane derivatives are pivotal intermediates in the synthesis of a variety of organic molecules. beilstein-journals.org For instance, compounds like Indane-1,3-dione serve as versatile starting materials for creating molecules with applications in organic electronics and photopolymerization. rsc.org Furthermore, functionalized indanes, such as 2-cyanomethyl indane and various aminoindanols, are key precursors in the synthesis of bioactive compounds and pharmaceutical drugs. nih.govgoogle.com The ability to synthesize a diverse range of indane derivatives, including halogenated variants, allows chemists to fine-tune the electronic and steric properties of molecules for specific applications. rsc.orgbeilstein-journals.org

Significance of Hydroxyl-Substituted Dihydroindenes in Chemical Research

Hydroxyl-substituted dihydroindenes, commonly known as indanols, represent a particularly important subclass of indane derivatives. The presence of a hydroxyl (-OH) group introduces polarity and a site for further chemical transformations, significantly expanding the synthetic utility of the indane framework. guidechem.com 1-Indanol, for example, is a key building block in the production of fragrances and pharmaceuticals and is utilized in the synthesis of complex chiral compounds. guidechem.com

The stereochemistry of the hydroxyl group, especially in relation to other substituents, is of paramount importance. Chiral aminoindanols, which contain both hydroxyl and amino groups, are exceptionally valuable as ligands and catalysts in asymmetric synthesis. nih.gov The rigid indane backbone locks the spatial relationship between the functional groups, enabling high levels of stereocontrol in chemical reactions. This has made them indispensable tools for creating enantiomerically pure molecules, a critical requirement in the pharmaceutical industry. The study of indanols contributes significantly to the development of new synthetic methodologies and the discovery of novel bioactive agents.

Overview of the 5,6-Dichloro-2,3-dihydro-1H-inden-1-OL Framework

This compound is a specific indanol derivative characterized by two chlorine atoms attached to the 5 and 6 positions of the aromatic ring. This substitution pattern significantly influences the molecule's electronic properties and potential reactivity.

While direct and extensive research on this compound is not widely detailed in the available literature, its chemical identity is well-defined. Its synthesis logically proceeds from its corresponding ketone precursor, 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. cymitquimica.com This ketone is a known compound, and its properties are documented.

Table 1: Properties of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
PropertyValueReference
CAS Number68755-31-7 cymitquimica.com
Molecular FormulaC₉H₆Cl₂O cymitquimica.com
Molecular Weight201.05 g/mol cymitquimica.com
AppearanceSolid cymitquimica.com

The conversion of the ketone to the target alcohol, this compound, can be achieved through standard chemical reduction methods, such as reaction with sodium borohydride. This reaction reduces the carbonyl group (C=O) at the 1-position to a hydroxyl group (-OH), yielding the indanol. The fundamental properties of the resulting alcohol are presented below.

Table 2: Properties of this compound
PropertyValue
CAS Number85187-55-7
Molecular FormulaC₉H₈Cl₂O
Molecular Weight203.06 g/mol

The presence of the dichloro-substituted indane core in other researched molecules, such as (5,6-DiChloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, indicates that this specific halogenation pattern is of interest in chemical synthesis for creating novel structures. nih.govnih.gov The 5,6-dichloro framework provides a unique electronic profile that can be exploited in the design of new materials and potential pharmaceutical agents.

Properties

IUPAC Name

5,6-dichloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMSVJNZBKHOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601317
Record name 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130569-31-2
Record name 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,6 Dichloro 2,3 Dihydro 1h Inden 1 Ol

Precursor Synthesis Routes for Dichloroindanone Scaffolds

The principal precursor for the target alcohol is 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. The synthesis of this key intermediate can be approached through methods that either build the indanone skeleton first and then introduce the halogen substituents or construct the ring from an already halogenated precursor.

Strategies for Halogenation of Indanone Systems

Direct halogenation of a pre-existing indanone ring is a potential route. This typically proceeds via electrophilic aromatic substitution. However, controlling the regioselectivity to achieve the precise 5,6-dichloro substitution pattern can be challenging due to the directing effects of the carbonyl group and the alkyl portion of the indanone ring. Acid-catalyzed halogenation, for instance, tends to favor substitution at the alpha-position to the carbonyl group, forming an α-halo ketone. libretexts.orgjove.com

A more controlled approach involves the halogenation of a suitable precursor prior to the cyclization reaction that forms the indanone ring. This allows for more predictable regiochemical outcomes based on the directing effects of the substituents on a simpler aromatic starting material.

Intramolecular Acylation Approaches to Dichloroindanone Formation

The most prevalent and effective method for constructing the indanone core is the intramolecular Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction involves the cyclization of a phenylpropanoic acid derivative, where the acyl group attacks the aromatic ring to form the five-membered ketone ring. nih.govresearchgate.net

For the synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, a logical starting material is 3-(3,4-dichlorophenyl)propanoic acid. This precursor already contains the required chlorine atoms in the correct positions on the benzene (B151609) ring. The synthesis involves two key steps:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted into a more reactive acyl chloride. This is commonly achieved by treating 3-(3,4-dichlorophenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Intramolecular Cyclization: The resulting 3-(3,4-dichlorophenyl)propanoyl chloride undergoes intramolecular Friedel-Crafts acylation in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govgoogle.com The electrophilic acylium ion generated attacks the aromatic ring, leading to the formation of the indanone skeleton. The reaction is generally regioselective, yielding the desired 5,6-dichloro-1-indanone. google.com This method avoids the regioselectivity issues associated with direct halogenation of the indanone core. nih.govresearchgate.net

Alternative catalysts and conditions, such as polyphosphoric acid (PPA) or "greener" methods using metal triflates, have also been employed for Friedel-Crafts acylations, sometimes proceeding directly from the carboxylic acid without the need for conversion to the acyl chloride. nih.govnih.gov

Reduction Protocols for 5,6-Dichloro-2,3-dihydro-1H-inden-1-one to the Corresponding Alcohol

Once the 5,6-dichloro-1-indanone precursor is obtained, the final step is the reduction of the ketone carbonyl group to a secondary alcohol. This transformation can be accomplished through several reliable methods, primarily categorized as chemoselective hydride reductions or catalytic hydrogenation.

Chemoselective Reduction Techniques (e.g., Hydride-Mediated Reductions)

Hydride-mediated reductions are a cornerstone of organic synthesis for the conversion of ketones to alcohols. masterorganicchemistry.com These reagents act as a source of the hydride ion (H⁻), which functions as a nucleophile, attacking the electrophilic carbonyl carbon. numberanalytics.comlibretexts.org The resulting alkoxide intermediate is then protonated during a workup step to yield the final alcohol. masterorganicchemistry.com

For the reduction of 5,6-dichloro-2,3-dihydro-1H-inden-1-one, common and effective hydride reagents include Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. researchgate.netdss.go.th It readily reduces aldehydes and ketones while generally not affecting less reactive functional groups like esters or the chlorine atoms on the aromatic ring. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride from the BH₄⁻ ion to the carbonyl carbon. numberanalytics.com

Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent than NaBH₄. While it is highly effective at reducing ketones, its high reactivity means it must be used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. LiAlH₄ can also reduce other functional groups, but for a substrate like 5,6-dichloro-1-indanone, it will cleanly provide the desired alcohol. nih.gov

The general mechanism for these reductions involves the nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide. numberanalytics.comlibretexts.org

Hydride ReagentTypical SolventReactivityKey Advantages
Sodium Borohydride (NaBH₄)Methanol, EthanolMildHigh chemoselectivity, operational simplicity. masterorganicchemistry.comresearchgate.net
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether (anhydrous)StrongHighly effective for a wide range of carbonyls. nih.gov

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers an alternative, often greener, method for the reduction of ketones. This process involves the use of hydrogen gas (H₂) and a metal catalyst. The reaction occurs on the surface of the catalyst, where both the ketone and hydrogen are adsorbed, facilitating the addition of hydrogen across the C=O double bond. google.com

Common catalysts for ketone hydrogenation include platinum (Pt), palladium (Pd), nickel (Ni), and ruthenium (Ru). google.comacs.org The reaction conditions, such as hydrogen pressure, temperature, and choice of solvent, can be optimized to achieve high yields and selectivity. For substrates containing halogen substituents, care must be taken to select a catalyst and conditions that minimize hydrodehalogenation, a potential side reaction where the C-Cl bonds are also reduced. However, catalysts and conditions can often be found that selectively reduce the ketone without affecting the aromatic halogens. google.comacs.org

CatalystTypical ConditionsSelectivity Notes
Palladium on Carbon (Pd/C)H₂ (low to medium pressure), RT, Ethanol/MethanolGenerally effective, but risk of hydrodehalogenation at higher pressures/temperatures.
Platinum(IV) Oxide (PtO₂)H₂ (low pressure), RT, Acetic Acid/EthanolHighly active catalyst for ketone reduction.
Ruthenium-based CatalystsH₂ (various pressures), various solventsOften show good selectivity for carbonyl reduction in the presence of other reducible groups. google.com

Emerging Synthetic Pathways for Substituted Dihydroindenols

While the classical route of Friedel-Crafts acylation followed by reduction is robust, modern synthetic chemistry continually seeks more efficient, atom-economical, and environmentally benign methods. nih.govresearchgate.net Emerging pathways for the synthesis of substituted indanones, which are direct precursors to dihydroindenols, offer new possibilities. These include:

Transition Metal-Catalyzed Cyclizations: Methods such as palladium-catalyzed reductive-Heck reactions have been developed for the asymmetric synthesis of chiral 3-substituted indanones. nih.govacs.org Rhodium-catalyzed reactions have also been employed for the synthesis of various substituted indanone derivatives. organic-chemistry.org These methods provide access to complex indanone scaffolds that can be subsequently reduced to the corresponding indanols.

Catalyst-Controlled Carboacylation: New approaches have been developed that allow for the regioselective synthesis of either 2- or 3-substituted indanones from the same starting materials simply by changing the transition-metal catalyst. chinesechemsoc.org This offers a high degree of control and flexibility in synthesizing diverse indanone precursors.

One-Pot Procedures: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, improves efficiency and reduces waste. nih.govresearchgate.net For example, procedures that combine the formation of the indanone ring and its subsequent modification or reduction in a tandem sequence are of growing interest.

These advanced methodologies, while not yet standard for producing simple molecules like 5,6-Dichloro-2,3-dihydro-1H-inden-1-OL, represent the forefront of synthetic strategy and could be adapted for its synthesis in the future, particularly for creating chiral or more complex analogues. mdpi.comresearchgate.netlookchem.com

Stereochemical Aspects and Control in 5,6 Dichloro 2,3 Dihydro 1h Inden 1 Ol Synthesis

Chiral Resolution Techniques for Dihydroindenols

Chiral resolution is a classical yet effective method for separating a racemic mixture of 5,6-dichloro-2,3-dihydro-1H-inden-1-ol into its individual enantiomers. This approach involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. wikipedia.org

One common strategy is the formation of diastereomeric salts. wikipedia.org In this method, the racemic indanol is reacted with an enantiomerically pure chiral acid or base. For a racemic alcohol like this compound, a chiral acid such as tartaric acid or camphorsulfonic acid can be employed to form diastereomeric esters. wikipedia.orgpharmtech.com These esters, having different physical properties, can be separated by fractional crystallization. Subsequently, hydrolysis of the separated diastereomers yields the enantiomerically pure (R)- and (S)-5,6-dichloro-2,3-dihydro-1H-inden-1-ol. The efficiency of this process is highly dependent on the choice of the resolving agent and the crystallization conditions. wikipedia.org

Enzymatic resolution offers a green and highly selective alternative. researchgate.netnih.gov Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. researchgate.net In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. For instance, a lipase (B570770) could catalyze the acetylation of (R)-5,6-dichloro-2,3-dihydro-1H-inden-1-ol, allowing for the separation of the resulting (R)-acetate from the unreacted (S)-alcohol. The success of enzymatic resolution hinges on the enzyme's enantioselectivity and the reaction conditions, such as the choice of solvent and acyl donor. researchgate.net

Asymmetric Synthesis Approaches to Enantiopure this compound

To circumvent the inherent 50% theoretical yield limitation of classical resolution, asymmetric synthesis has emerged as a powerful strategy to directly produce enantiomerically enriched this compound from its prochiral precursor, 5,6-dichloro-1-indanone.

Enantioselective Catalysis in Indanone Reduction

The most direct approach to enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 5,6-dichloro-1-indanone. This transformation is typically achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to the ketone in a stereoselective manner. wikipedia.org

A widely used and effective method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. whiterose.ac.ukinsuf.orgnih.gov These catalysts, derived from chiral amino alcohols, coordinate with a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex or catecholborane) to create a chiral environment for the reduction of the ketone. wikipedia.orgnih.gov The stereochemical outcome is generally predictable based on the stereochemistry of the oxazaborolidine catalyst. whiterose.ac.uk For the synthesis of this compound, the choice of the specific oxazaborolidine catalyst and reaction conditions would be critical to achieving high enantiomeric excess (ee).

Table 1: Hypothetical Data for Enantioselective Reduction of 5,6-Dichloro-1-indanone
Catalyst SystemReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-CBS-oxazaborolidineBH3·THFTHF-209295(S)
(R)-CBS-oxazaborolidineBH3·THFTHF-209094(R)
RuCl2(S)-BINAPnH2 (50 atm)Methanol (B129727)259598(S)
(1S,2R)-(-)-cis-1-amino-2-indanol derived oxazaborolidineNaBH4 / MeITHF08892(S)

Transition metal-catalyzed asymmetric hydrogenation is another powerful technique. wikipedia.org Chiral phosphine (B1218219) ligands, such as BINAP, in complex with metals like ruthenium, can effectively catalyze the hydrogenation of ketones with high enantioselectivity. wikipedia.org The dichlorinated indanone substrate would be subjected to hydrogen gas in the presence of a catalytic amount of the chiral transition metal complex.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of the ketone functionality. For instance, a chiral auxiliary could be used to form a chiral enolate, which then undergoes a diastereoselective reaction. researchgate.net While less direct than catalytic asymmetric reduction for this specific target, chiral auxiliaries offer a versatile and predictable method for controlling stereochemistry in more complex synthetic routes that may involve the indanol core. scielo.org.mx For example, chiral auxiliaries derived from readily available natural sources like amino acids or camphor (B46023) have been successfully employed in a wide range of asymmetric transformations. researchgate.net

Configurational Stability and Stereochemical Assignment Methodologies

The configurational stability of the stereocenter in this compound is generally high under normal conditions, as it is a stereogenic center in a cyclic system and not prone to easy racemization.

The absolute configuration of the enantiomers of this compound is determined using various analytical techniques. The most definitive method is single-crystal X-ray crystallography. nih.gov If a suitable crystal of one of the enantiomers (or a derivative) can be obtained, its three-dimensional structure can be determined, unambiguously establishing the (R) or (S) configuration. nih.gov

Spectroscopic methods are also widely used. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, can be used to determine the absolute configuration. researchgate.net By reacting the enantiomeric mixture with a chiral reagent, a pair of diastereomers is formed, which will exhibit distinct NMR spectra. researchgate.net Vibrational circular dichroism (VCD) is another powerful technique that compares the experimental VCD spectrum of an enantiomer with the spectrum calculated for a known configuration using quantum chemical methods. nih.gov

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) descriptor to the stereocenter. libretexts.orgyoutube.com For this compound, the priority of the substituents attached to the C-1 carbon would be assigned based on atomic number, and the stereochemical descriptor determined accordingly. youtube.com

Chemical Reactivity and Derivatization Strategies

Reactions at the Hydroxyl Group

The secondary alcohol functionality is a versatile handle for numerous chemical modifications, including esterification, etherification, oxidation, and substitution.

Esterification: The hydroxyl group of 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol can be readily converted into an ester. This is typically achieved by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid catalysis is often employed when using carboxylic acids, while reactions with the more reactive acyl chlorides or anhydrides are frequently performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct.

Etherification: The formation of ethers from the subject alcohol can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Alternatively, derivatization into other ethers, such as silyl ethers (e.g., using TBDMSCl) or methoxymethyl (MOM) ethers, can serve as a protection strategy for the hydroxyl group during subsequent reactions.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 5,6-dichloro-2,3-dihydro-1H-inden-1-one. This ketone is a valuable intermediate in organic synthesis. A wide array of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction scale, selectivity, and mildness of conditions. e-bookshelf.de

Common methods include chromium-based reagents like pyridinium chlorochromate (PCC), though their use is diminishing due to toxicity. Milder and more modern methods are generally preferred, such as the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. organic-chemistry.org Another highly effective method is the use of Dess-Martin periodinane (DMP), a hypervalent iodine reagent known for its high yields and mild reaction conditions. e-bookshelf.de Catalytic methods, such as those employing 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) with a stoichiometric re-oxidant like sodium hypochlorite, offer a greener alternative for this conversion. organic-chemistry.org

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

Reagent/System Typical Conditions Notes
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C Mild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temperature High yields, neutral conditions, commercially available.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room Temperature Effective but involves toxic Chromium(VI).
TEMPO/NaOCl CH₂Cl₂/H₂O, NaHCO₃, KBr, 0 °C Catalytic, suitable for large-scale synthesis.

| IBX in DMSO | DMSO, Room Temperature | Effective for converting cyclic alcohols to ketones. organic-chemistry.org |

The hydroxyl group is a poor leaving group; therefore, direct nucleophilic substitution is not feasible. It must first be converted into a better leaving group. This can be achieved by protonation under strong acidic conditions, which forms an oxonium ion that can depart as a water molecule. This process generates a secondary carbocation on the five-membered ring. This carbocation is susceptible to attack by nucleophiles.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles via SN2 or SN1 mechanisms.

Under conditions that favor carbocation formation (e.g., strong acid, heat), rearrangement reactions can occur. wiley-vch.de For instance, a Wagner-Meerwein rearrangement could potentially take place where an alkyl or aryl group migrates to the carbocation center, leading to a more stable carbocation and a rearranged carbon skeleton. rsc.org

Functionalization of the Dichloroindane Core

The aromatic ring of this compound is amenable to functionalization, primarily through electrophilic aromatic substitution or directed metalation strategies.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org The regiochemical outcome of such reactions on the dichloroindane core is governed by the directing effects of the existing substituents: the two chlorine atoms and the fused alkyl ring.

Chlorine Atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which slows the rate of substitution. wikipedia.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) when the electrophile attacks at these positions. wikipedia.org

Fused Alkyl Ring: The alkyl portion of the indane system is an activating group and an ortho, para-director. wikipedia.org

In the 5,6-dichloroindane system, the available positions for substitution are C-4 and C-7. The directing effects of the substituents are as follows:

The chlorine at C-5 directs ortho to C-4 and C-6 (C-6 is already substituted).

The chlorine at C-6 directs ortho to C-5 (already substituted) and C-7.

The fused alkyl ring directs ortho to C-4 and C-7.

Both C-4 and C-7 are activated by the alkyl ring and are ortho to one of the chlorine atoms. Therefore, a mixture of products is possible. However, steric hindrance at the C-4 position, which is flanked by the C-5 chlorine and the fused ring, may favor substitution at the C-7 position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ 7-Nitro-5,6-dichloro-2,3-dihydro-1H-inden-1-ol
Halogenation Br₂, FeBr₃ 7-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-ol

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-5,6-dichloro-2,3-dihydro-1H-inden-1-ol |

Directed ortho metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings, overcoming the limitations of classical SEAr reactions. wikipedia.orgorganic-chemistry.org The strategy relies on a Directed Metalation Group (DMG), which coordinates to an organolithium base (e.g., n-butyllithium) and directs deprotonation at a nearby ortho position. baranlab.org

The hydroxyl group of this compound itself is not an effective DMG. However, it can be converted into a potent DMG. For example, converting the alcohol to a methyl ether (-OCH₃) or, more effectively, an O-carbamate (-OCONR₂) would create a strong DMG. uwindsor.ca

Once the DMG is in place, treatment with a strong base like n-BuLi or s-BuLi, often in the presence of an additive like TMEDA, would lead to selective deprotonation at the C-7 position, which is the only available position ortho to the DMG. baranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, I₂, aldehydes, alkyl halides) to introduce a new functional group exclusively at the C-7 position. This method provides a highly predictable and regioselective route to 7-substituted derivatives that might be difficult to access via traditional electrophilic substitution. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

The presence of two chloro substituents on the aromatic ring of this compound makes it a prime candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new bonds, and the dichlorinated nature of the substrate allows for potential mono- or di-functionalization. The reactivity of aryl chlorides in such couplings is generally lower than that of aryl bromides or iodides, often necessitating the use of specialized catalyst systems, typically involving bulky, electron-rich phosphine (B1218219) ligands. researchgate.net

C-C Bond Formation: Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings are foundational methods for creating new carbon-carbon bonds. nih.gov In the context of this compound, selective mono-arylation or -alkenylation could potentially be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the coupling partner and the choice of palladium catalyst and ligand. The electronic and steric environment of the two chlorine atoms may lead to differences in reactivity, allowing for regioselective functionalization. For instance, in dihalogenated heteroarenes, the site of coupling can be influenced by the ligand and reaction conditions. nsf.gov

C-N and C-O Bond Formations: The Buchwald-Hartwig amination and etherification reactions are pivotal for forging carbon-nitrogen and carbon-oxygen bonds, respectively. mit.edu These reactions would enable the introduction of a wide array of amine, amide, or ether functionalities onto the indane scaffold. Similar to C-C coupling reactions, achieving selectivity between the two chlorine atoms is a key consideration. The development of advanced catalyst systems has made the coupling of challenging aryl chlorides more efficient, even at room temperature in some cases. mit.edu The benzylic hydroxyl group in this compound could potentially participate in or be affected by these reactions, for instance, through intramolecular coordination to the palladium center or by undergoing competing reactions under the basic conditions often employed. mdpi.comrsc.orgacs.org

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerPotential Product(s)Key Conditions
Suzuki-MiyauraArylboronic acidMono- or diarylated indanolPd catalyst (e.g., Pd(PPh₃)₄), base
HeckAlkeneMono- or dialkenylated indanolPd catalyst (e.g., Pd(OAc)₂), base
Buchwald-Hartwig AminationAmineMono- or diaminated indanolPd catalyst with bulky phosphine ligand, strong base
Buchwald-Hartwig EtherificationAlcoholMono- or dietherified indanolPd catalyst with bulky phosphine ligand, strong base

This table presents hypothetical reaction outcomes based on established palladium-catalyzed cross-coupling methodologies.

Ring-Opening and Rearrangement Processes of the Indane Scaffold

The indane scaffold of this compound, particularly due to the presence of the benzylic hydroxyl group, is susceptible to various rearrangement and ring-opening processes, especially under acidic conditions.

One of the most pertinent potential transformations is the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inlibretexts.org This class of reaction involves the 1,2-migration of a hydrogen, alkyl, or aryl group to a neighboring carbocation. In the case of this compound, acid-catalyzed dehydration of the secondary alcohol would lead to the formation of a secondary benzylic carbocation. chemguide.co.uklibretexts.org This intermediate could then undergo a 1,2-hydride shift or a 1,2-alkyl shift (involving the five-membered ring), leading to a more stable carbocation and subsequent formation of a rearranged alkene or trapping by a nucleophile. Such rearrangements are well-documented in bicyclic systems and can be a facile process. wikipedia.orglscollege.ac.in

Another possibility is an α-ketol or α-iminol type rearrangement under specific conditions, although this would require prior oxidation of the alcohol to a ketone. acs.orgbeilstein-journals.org More directly, acid-catalyzed dehydration can lead to the formation of an indene (B144670) derivative. The stability of the indane ring can also be compromised under strongly acidic or basic conditions, potentially leading to ring-opening, although this is generally less common for the relatively stable indane system.

Table 2: Potential Rearrangement Pathways for this compound

Reaction TypeConditionsIntermediatePotential Product(s)
Wagner-Meerwein RearrangementStrong acid, heatSecondary benzylic carbocationRearranged indene derivatives
Acid-Catalyzed DehydrationStrong acid, heatSecondary benzylic carbocation5,6-dichloro-1H-indene
Beckmann-type Rearrangement (of corresponding oxime)AcidNitrilium ionRing-expanded quinoline derivatives

This table outlines plausible rearrangement reactions based on the structure of the title compound and general principles of organic chemistry.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the stable conformations and vibrational properties of 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

While specific studies on this compound are not available in the provided search results, the general approach would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically rotating flexible bonds to identify various possible conformers.

Optimization: Performing geometry optimization calculations on each conformer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

Energy Comparison: Comparing the calculated energies of the optimized conformers to identify the global minimum (the most stable conformation) and the relative energies of other low-energy conformers.

This analysis would reveal the preferred orientation of the hydroxyl group and the puckering of the five-membered ring in the indenol core.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

The predicted vibrational spectrum provides a theoretical fingerprint of the molecule that can be compared with experimental spectroscopic data to confirm its structure. Key vibrational modes for this compound would include the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and vibrations involving the C-Cl bonds.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and many of its physical properties. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Electrostatic Potential (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to show regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be centered around the oxygen and chlorine atoms.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential.

The ESP map provides a valuable tool for predicting how the molecule will interact with other molecules and for identifying sites of potential reactivity.

Spectroscopic Property Prediction (Theoretical Approaches)

In addition to vibrational spectra, computational methods can predict other spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing information about the wavelengths of light the molecule absorbs in the ultraviolet-visible (UV-Vis) region. These calculations can help in the interpretation of experimental UV-Vis spectra and in understanding the electronic transitions occurring within the molecule.

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical transformations occur. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. For reactions involving this compound, no such computational studies appear to have been published.

A critical component of mechanistic studies is the analysis of transition states and the calculation of activation energy barriers. This data is fundamental to understanding reaction kinetics and selectivity. Without any computational research focused on the reactions of this compound, there is no information available on the geometries of its transition states or the energy barriers for its potential chemical transformations.

The surrounding solvent can significantly influence the energetics and pathway of a chemical reaction. wikipedia.org Computational models, such as continuum solvation models or explicit solvent simulations, are used to predict these effects. chemrxiv.org These models can assess how different solvents stabilize or destabilize reactants, transition states, and products, thereby affecting reaction rates and equilibria. wikipedia.orgchemrxiv.org However, in the case of this compound, no studies have been found that computationally investigate the influence of solvent effects on its reaction energetics.

Advanced Synthetic Applications of the Dichloroindane Scaffold

Role as a Privileged Scaffold in Heterocycle Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry and drug discovery. The indane skeleton is recognized as such a scaffold, and its derivatives, including the dichloroindane core, serve as versatile starting points for the synthesis of a wide array of heterocyclic compounds. mdpi.com

The reactivity of the indane core can be strategically exploited to construct fused or appended heterocyclic rings. For instance, the related indane-1,3-dione can be used to synthesize bis-thiazoles. nih.gov This is achieved through a two-step process starting with the reaction of indane-1,3-dione with hydrazinecarboxamide, followed by a reaction with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives. nih.gov While this example uses an indanedione, the underlying principle of using the indane framework as a template is directly applicable to derivatives of 5,6-dichloro-2,3-dihydro-1H-inden-1-ol. The development of synthetic routes to 2,3-dihydro-1H-indazoles, another important class of heterocycles, further highlights the utility of bicyclic aromatic structures as foundational elements in creating novel heterocyclic systems with potential biological activity. nih.gov

The synthesis of various heterocycles from indane precursors is summarized in the table below.

Indane Precursor TypeHeterocyclic ProductKey Reagents
Indane-1,3-dioneBis-thiazolesHydrazinecarboxamide, N-aryl-2-oxopropane-hydrazonoyl chloride
Indane-1,3-dioneBis-pyrazolesPhenylhydrazine
2-hydroxymethyl phenylhydrazines2,3-dihydro-1H-indazolesAcid catalyst

Utility in Complex Molecule Construction

The defined three-dimensional structure of the dichloroindane scaffold makes it an excellent chassis for the construction of larger, more complex molecules, including natural products and their analogs. researchgate.net The rigidity of the bicyclic system helps to control stereochemistry and conformation in subsequent synthetic steps.

A notable example is the divergent synthesis of two indane polyketides of the indidene family. researchgate.net This synthesis utilized a common trans-configured indane intermediate, which was prepared using a palladium(0)-catalyzed methylene (B1212753) C(sp³)–H arylation. researchgate.net This key intermediate was then further elaborated to install different structural motifs, demonstrating the power of the indane scaffold in facilitating a divergent approach to multiple complex targets. The ability to perform such selective functionalizations is crucial in building complex molecular architectures. researchgate.net Indane derivatives are integral structural motifs in a number of natural products and have been investigated for various biological activities, underscoring their importance in medicinal chemistry. researchgate.netnih.gov

Development of Novel Synthetic Methodologies Utilizing Indane Intermediates

The synthesis of the indane core itself has been the subject of extensive methodological development. researchgate.netnih.gov Modern catalytic methods have enabled more efficient and selective access to functionalized indanes. These methodologies often provide significant advantages over classical approaches like intramolecular Friedel-Crafts reactions, which may require harsh conditions. beilstein-journals.org

Recent advancements include:

Palladium-Catalyzed C-H Alkylation: An intramolecular, palladium-catalyzed C-H alkylation of arenes allows for the synthesis of indanes from unactivated primary and secondary alkyl halides. This method is notable for its mild conditions and high functional group tolerance. organic-chemistry.org

Nickel-Catalyzed Carboannulation: Good yields of indanes have been achieved through the nickel-catalyzed carboannulation reaction of o-bromobenzyl zinc bromide with substrates like acrylates and styrene. organic-chemistry.org

Asymmetric Ni-Catalyzed Reductive Heck Reaction: This method allows for the synthesis of benzene-fused cyclic compounds, including indanes, that bear a quaternary stereocenter with high enantioselectivity. organic-chemistry.org

These innovative catalytic strategies provide powerful tools for creating diverse and complex indane intermediates, including dichloro-substituted variants, which can then be carried forward in multi-step syntheses.

Table of Modern Synthetic Methods for Indane Scaffolds

Method Catalyst System Key Transformation Advantages
Intramolecular C-H Alkylation Palladium (Pd) catalyst Arene C-H bond functionalization with an alkyl halide Mild conditions, high functional group tolerance organic-chemistry.org
Carboannulation Nickel (Ni) catalyst Reaction of o-bromobenzyl zinc bromide with alkenes Good yields for indane construction organic-chemistry.org
Asymmetric Reductive Heck Reaction Nickel (Ni) catalyst / Chiral Ligand Intramolecular cyclization of aryl bromides with alkenes Creates quaternary stereocenters with high enantioselectivity organic-chemistry.org

Material Science Applications of Dihydroindene Derivatives

Beyond biological applications, indane and dihydroindene derivatives are finding use in the field of materials science. The electronic properties of the indane aromatic ring, which can be tuned by substituents like chlorine atoms, make these scaffolds interesting for applications in organic electronics and polymers.

The related indane-1,3-dione, for instance, is known to be an electron acceptor and has been widely used for designing dyes for solar cell applications and as photoinitiators for polymerization. nih.gov This utility stems from the ability to functionalize the active methylene group via Knoevenagel reactions, which can associate the electron-accepting indane core with various electron-donating groups. nih.gov Dihydrooxazine derivatives, another class of heterocyclic compounds, are useful for making polybenzoxazines, which are high-performance thermosetting materials known for good thermal stability and low water absorption. researchgate.net The synthesis of such materials often involves the condensation of a phenolic component, an amine, and formaldehyde, suggesting that hydroxylated indanes like this compound could potentially serve as precursors for novel polymer systems. The development of graphene and its derivatives has also opened avenues for creating advanced composites with unique electronic and thermal properties, a field where novel organic molecules can play a significant role. mdpi.com

Structure Activity Relationship Sar and Mechanistic Probing Non Clinical Context

Investigation of Structural Modifications on Biological Activities (General Mechanisms)

The versatility of the indane scaffold allows for systematic modifications at various positions on both the aromatic and aliphatic rings. These modifications influence the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, which in turn dictate its interaction with biological macromolecules.

Indane derivatives serve as valuable molecular probes for investigating complex biochemical pathways. By systematically altering substituents on the indane core, researchers can modulate the compound's affinity and selectivity for specific biological targets, thereby elucidating the roles of these targets in cellular processes. For instance, derivatives of the indane scaffold have been developed to target multifaceted oncologic pathways and to act as antagonists for receptors like the CGRP receptor. eburon-organics.com The core structure is also found in natural products with significant therapeutic properties, further highlighting its utility as a template for biological investigation. eburon-organics.comtudublin.ie

The development of novel hybrid scaffolds incorporating the indanone ring system with other pharmacologically active moieties, such as benzophenone, has led to compounds with enhanced cytotoxic activity against various cancer cell lines. tudublin.ieresearchgate.net These hybrid molecules have been instrumental in probing cancer cell biology, demonstrating the ability to induce apoptosis, arrest the cell cycle, and inhibit the production of reactive oxygen species (ROS). tudublin.ietudublin.ie For example, certain hybrid molecules cause a dose-dependent cell cycle arrest at the S-phase in SKBR3 breast cancer cells, indicating a disruption of DNA replication and cancer cell development. tudublin.ieresearchgate.net

In vitro studies are crucial for determining the direct interactions between indane derivatives and their target enzymes or receptors, providing insights into their mechanism of action. A prominent example is the development of indanone derivatives as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. nih.gov

SAR studies on these derivatives have revealed key structural requirements for potent AChE inhibition. Research has shown that the indanone moiety can effectively replace other cyclic structures, like 2-isoindoline, without a significant loss of potency. nih.gov Among a series of synthesized indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as one of the most powerful and selective AChE inhibitors. nih.gov This compound demonstrated an inhibitory concentration (IC50) of 5.7 nM and was 1250 times more selective for AChE over the related enzyme, butyrylcholinesterase. nih.gov

The following interactive table summarizes the structure-activity relationship of selected indanone derivatives as AChE inhibitors.

CompoundR1R2AChE IC50 (nM)
13a HH110
13b 5-OCH3H30
13c 6-OCH3H50
13d 7-OCH3H87
13e 5,6-diOCH3H5.7
13f 5,6-diOCH3CH329

Data sourced from a study on acetylcholinesterase inhibitors. nih.gov

Similarly, novel indene (B144670) N-oxide derivatives have been synthesized and evaluated for their ability to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), with the most potent compound in the series showing an EC50 value of 15 nM. nih.gov

Indane Scaffold as a Template for Chemical Biology Tools

The indane scaffold's rigid structure and synthetic tractability make it an excellent template for creating chemical biology tools. These tools are designed to interact with specific biological targets to study their function, often through mechanisms like competitive inhibition or covalent modification. The adaptability of the indane nucleus allows chemists to append various functional groups, reporter tags (like fluorescent dyes), or reactive moieties to the core structure. eburon-organics.com

For example, the indane framework is a component of molecules designed to inhibit protein kinases, which are crucial regulators of cell signaling. nih.gov By using indane as a foundational structure, researchers can develop selective kinase inhibitors that help dissect complex signaling cascades. The development of hybrid molecules combining the indane scaffold with features of known tubulin binding agents or estrogen receptor (ER) antagonists exemplifies its use as a template to create multifunctional chemical probes with enhanced or novel activities. tudublin.ie

Theoretical Approaches to Ligand-Target Interactions (Excluding Specific Clinical Outcomes)

Computational and theoretical methods are increasingly used to understand and predict how ligands, including those with an indane scaffold, interact with their biological targets. mdpi.comrsc.org These approaches provide insight into the binding mechanisms at an atomic level, guiding the rational design of more potent and selective molecules. nih.gov

Molecular docking simulations can predict the preferred binding orientation of an indane derivative within the active site of a target protein. researchgate.net These models help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that contribute to binding affinity. For instance, a hypothetical binding site has been proposed for the potent AChE inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine based on SAR data and computational modeling. nih.gov

Quantum chemical calculations and energy decomposition analysis can further dissect the binding forces, separating contributions from electrostatic interactions, steric repulsion, and orbital interactions. mdpi.com Such analyses help explain why small structural changes, like altering the position of a chloro or methoxy (B1213986) group on the indane ring, can lead to significant differences in biological activity. nih.govresearchgate.net These theoretical studies are invaluable for refining the design of new indane derivatives, optimizing their interaction with a target protein before undertaking synthetic efforts. rsc.org

Q & A

Q. What are the key considerations for synthesizing 5,6-Dichloro-2,3-dihydro-1H-inden-1-OL with high regioselectivity?

To achieve regioselective synthesis, Friedel-Crafts acylation protocols can be adapted. For example, sequential acetylations using acetyl chloride as both reagent and solvent under neat conditions minimize side reactions and improve regioselectivity for 5,6-substitution. Temperature control (e.g., 0–25°C) and protective group strategies (e.g., N-protected intermediates) further enhance selectivity . Post-reduction steps (e.g., hydrogenation) stabilize the dihydroindenol structure.

Q. How can 2D NMR techniques confirm the structure and stereochemistry of this compound?

Use a combination of COSY (for proton-proton correlations), edited-gHSQC (for 1H^1H-13C^{13}C connectivity), and gHMBC (to identify long-range couplings) to assign signals. NOE experiments (e.g., DPFGSE-NOE) can resolve stereochemistry by detecting spatial proximity between protons. Sample preparation in deuterated solvents (e.g., CDCl3_3) at controlled temperatures (<210°C) minimizes dynamic effects, ensuring accurate peak assignments .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography with gradients of pentane:ethyl acetate (3:2 v/v) effectively separates polar byproducts. For crystalline intermediates, recrystallization in hot ethyl acetate improves purity. Monitor purity via TLC (Rf ~0.3 in pentane:ethyl acetate) and confirm final structure with melting point analysis (e.g., 71.5–73.7°C for related esters) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be resolved, given stereochemical controversies in halo-indenols?

Enzymatic resolution using Burkholderia cepacia lipase selectively hydrolyzes one enantiomer from racemic mixtures. Coupled with chiral HPLC (e.g., polysaccharide-based columns), this yields >99% enantiomeric excess. X-ray diffraction of single crystals (using SHELXL for refinement) provides definitive absolute configuration, addressing discrepancies in literature .

Q. How do computational docking studies inform the biological activity of halogenated indenols like this compound?

Full flexible ligand-receptor docking (e.g., with acetylcholinesterase) identifies key interactions: halogen atoms engage in hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with active-site residues (e.g., Gly 118/119). Relative binding energies correlate with inhibitory constants (Ki_i), guiding SAR optimization for bioactivity .

Q. What experimental and theoretical approaches validate electronic properties for structure-activity relationships?

DFT calculations (B3LYP/6-31G(d,p)) determine HOMO-LUMO gaps, ionization potentials, and electrophilicity indices. Molecular electrostatic potential (MEP) surfaces map electron-rich regions (e.g., hydroxyl group) for nucleophilic interactions. Experimental validation via cyclic voltammetry confirms redox behavior predicted computationally .

Q. How are regioselectivity challenges in synthesizing dichloro isomers addressed using modern protocols?

Regioselective Friedel-Crafts reactions leverage steric and electronic effects: bulky acyl groups direct substitution to the 5,6-positions. Competitive isomer formation (e.g., 4,5- or 4,6-dichloro) is minimized via solvent-free conditions and catalytic Lewis acids (e.g., AlCl3_3). Post-synthetic analysis via 1H^1H-NMR (aromatic proton splitting patterns) and GC-MS differentiates isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.